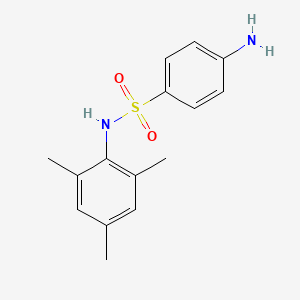

4-Amino-N-mesitylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

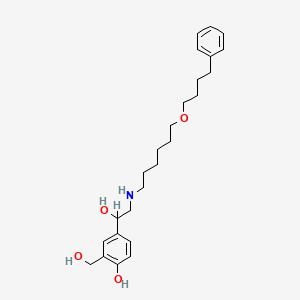

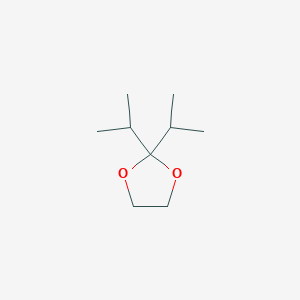

4-Amino-N-mesitylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S . It has a molecular weight of 290.39 .

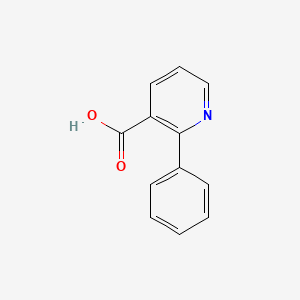

Molecular Structure Analysis

The InChI code for this compound is1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.39 . The molecular formula is C15H18N2O2S .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

4-Amino-N-mesitylbenzenesulfonamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 4-aminobenzenesulfonamide combined with mefenamic acid showed significant anti-inflammatory activity in rat models. Specifically, the 4-amino-N-methylbenzenesulfonamide derivative demonstrated anti-inflammatory effects comparable to diclofenac (Mahdi, 2017).

Anticonvulsant Activities

A novel series of benzenesulfonamide derivatives, including 4-aminobenzenesulfonamide, were synthesized and screened for their anticonvulsant activities. Some compounds exhibited potent anticonvulsant effects in mice, suggesting their potential as new class of anticonvulsant agents (Wang et al., 2015).

Solubility and Thermodynamic Properties

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various solvent systems have been explored. This study is crucial for understanding the compound's behavior in different solvents, which is vital for its application in pharmaceutical formulations (Asadi et al., 2020).

Spectroscopic Characterization and Antimicrobial Activity

Sulfonamide derivatives, including those of 4-aminobenzenesulfonamide, have been synthesized and characterized using various spectroscopic techniques. Their antimicrobial activity has also been evaluated, contributing to the development of new antimicrobial agents (Demircioğlu et al., 2018).

Structural and Functional Group Analysis in Drug Design

The sulfonamide group, a key component in 4-aminobenzenesulfonamide derivatives, plays a crucial role in medicinal chemistry. It appears in various forms in marketed drugs, especially in sulfonamide antibacterials. The structural importance and safety of this group in drug design have been emphasized in scientific studies (Kalgutkar et al., 2010).

Inhibitory Effects on Enzymes and Cancer Cell Lines

Bis-sulfonamides derived from 4-aminobenzenesulfonamide have shown inhibitory effects on certain carbonic anhydrase isozymes and have exhibited cytotoxic activity against various human cancer cell lines, highlighting their potential in cancer treatment (Morsy et al., 2009).

Mecanismo De Acción

Target of Action

It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions

Mode of Action

It is known that sulfonamides, a class of drugs to which this compound belongs, generally act as inhibitors of enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria

Biochemical Pathways

Given its potential role as a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound might inhibit bacterial growth by interfering with folic acid synthesis .

Análisis Bioquímico

Biochemical Properties

4-Amino-N-mesitylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound has been shown to inhibit the synthesis of folic acid, a crucial component for DNA synthesis and repair . This inhibition leads to a decrease in bacterial growth and proliferation. Additionally, in mammalian cells, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase . By binding to the active sites of these enzymes, this compound prevents the normal substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. This inhibition can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, the compound disrupts the production of folic acid, leading to a decrease in nucleotide synthesis and bacterial growth . Additionally, this compound can influence other metabolic pathways related to amino acid and nucleotide metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues . The distribution of this compound within tissues can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMADYXUVVGVFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342771 |

Source

|

| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294885-71-5 |

Source

|

| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)